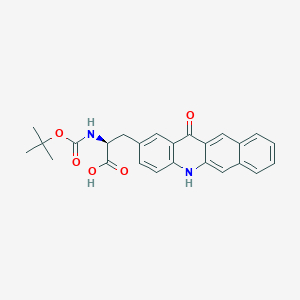

Boc-Ala(2-Bacd)-OH

Vue d'ensemble

Description

. This compound is notable for its unique structure, which includes a benzo[b]acridine moiety, making it an intriguing subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Boc-Ala(2-Bacd)-OH may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Deprotection Reactions

Boc-protected amino acids undergo acid-catalyzed deprotection to remove the tert-butoxycarbonyl (Boc) group. Common reagents include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM), which cleaves the Boc group at room temperature .

-

Hydrochloric acid (HCl) in dioxane, typically used for milder deprotection .

Example Reaction Pathway :

Coupling Reactions

Boc-Ala derivatives are coupled with other amino acids or substrates using activating agents. Key findings from comparative studies include:

| Coupling Agent | Efficiency | Conditions | Yield |

|---|---|---|---|

| HATU | High | DMF, RT | ~90% |

| PyBOP | Moderate | DMF, RT | ~75% |

| EDC | Low | DMF, RT | ~50% |

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for solid-phase synthesis due to reduced epimerization .

-

CTPA (Chlorotris(pyrrolidino)phosphonium hexafluorophosphate) shows promise in ionic liquid-mediated reactions, achieving >90% coupling efficiency for Boc-AAILs .

Side Reactions and Challenges

-

Succinimide Formation : Observed with Boc-Asn derivatives under acidic conditions, mitigated by sidechain protection (e.g., trityl groups) .

-

Epimerization : Minimized using HATU or PyBOP in non-polar solvents .

-

Solvent Effects : Reactions in ionic liquids (e.g., [emim][Boc-Ala]) require optimization, as traditional solvents like DMF may underperform .

Biologically Relevant Modifications

Boc-Ala derivatives are incorporated into peptides with demonstrated bioactivities:

| Biological Activity | Tested Systems | Results |

|---|---|---|

| Antimicrobial | Candida albicans | Significant inhibition |

| Cytotoxic | DLA/EAC cell lines | Potent activity |

| Anthelmintic | Megascoplex konkanensis | Moderate efficacy |

Computational Insights

Molecular modeling of Boc-Ala derivatives reveals:

-

Binding energy of -15.634 kcal/mol for ATP-Boc-Ala complexes, stabilized by hydrogen bonds.

-

Conformational stability influenced by steric effects of the Boc group.

Synthetic Recommendations

For Boc-Ala(2-Bacd)-OH (assuming "2-Bacd" denotes a substituent):

-

Deprotection : Use TFA/DCM (1:1 v/v) for Boc removal.

-

Coupling : Optimize with HATU/DIEA in DMF at 0°C to minimize side reactions.

-

Purification : Employ reverse-phase HPLC for peptides containing bulky substituents.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ala(2-Bacd)-OH is commonly utilized in solid-phase peptide synthesis due to its stability and ease of deprotection. The Boc protecting group allows for selective removal under acidic conditions, making it suitable for sequential coupling reactions. This method has been extensively documented for synthesizing complex peptide sequences with high purity and yield.

Case Study: Microwave-Assisted Synthesis

A study demonstrated the efficacy of this compound in microwave-assisted solid-phase synthesis. This technique enhances reaction rates and yields while minimizing solvent use. The resulting peptides were characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, confirming the successful incorporation of this compound into peptide chains .

Drug Development

Therapeutic Peptides

this compound is integral in developing therapeutic peptides targeting various diseases, including cancer and metabolic disorders. Its role as a building block enables the design of peptides with specific biological activities. For instance, peptides derived from this compound have shown potential in modulating immune responses and inhibiting tumor growth.

Case Study: Anticancer Agents

Research has highlighted the synthesis of anticancer peptides using this compound as a key component. These peptides demonstrated cytotoxic effects on cancer cell lines, indicating their potential as novel therapeutic agents . The ability to modify the peptide sequence allows for the optimization of their pharmacological properties.

Bioconjugation

Linker Applications

this compound can be used to create linkers for bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in drug delivery systems and diagnostic assays.

Case Study: Enzyme Substrates

In one study, this compound was employed to synthesize enzyme substrates that could be used for screening enzymatic activity. The substrates were designed to be cleaved by specific enzymes, enabling the assessment of enzyme kinetics and inhibitor effects . This application underscores the versatility of this compound in biochemical research.

Mécanisme D'action

The mechanism of action of Boc-Ala(2-Bacd)-OH involves its interaction with molecular targets such as enzymes and receptors. The benzo[b]acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Ala(2-Bacd)-Och2-Cn: This compound is similar in structure but includes a cyanomethyl ester group instead of a hydroxyl group.

Boc-Ala(2-Bacd)-OEt: Another similar compound with an ethyl ester group.

Uniqueness

Boc-Ala(2-Bacd)-OH is unique due to its specific combination of the Boc-protected alanine and the benzo[b]acridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

Boc-Ala(2-Bacd)-OH, a compound featuring a Boc-protected alanine and a benzo[b]acridine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which allows it to interact with various biological targets. The benzo[b]acridine moiety is known for its ability to intercalate with DNA, potentially disrupting essential cellular processes such as replication and transcription.

| Component | Description |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 916834-72-5 |

The biological activity of this compound primarily involves:

- DNA Intercalation : The compound can intercalate into DNA strands, leading to cytotoxic effects and inhibition of cell proliferation.

- Enzyme Interaction : It may interact with various enzymes, affecting their activity and potentially leading to therapeutic effects against certain diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially through its ability to disrupt DNA function.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential applications in antimicrobial therapy .

Anticancer Activity Assessment

A study assessed the anticancer activity of various compounds related to this compound. It was found that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines. For instance, compounds derived from Boc-protected amino acids demonstrated varying degrees of effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with minimal inhibitory concentrations (MICs) ranging from 1.6 to 3.1 μM .

Synthesis and Application in Drug Development

This compound has been utilized as a building block in the synthesis of more complex molecules for drug development. Its unique structure allows researchers to explore modifications that could enhance its biological activity. For example, derivatives have been synthesized to improve solubility and bioavailability while maintaining or enhancing anticancer efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Boc-Ala(2-Bacd)-OEt | Ethyl ester instead of hydroxyl | Moderate anticancer activity |

| Boc-Ala(2-Bacd)-Och2-Cn | Cyanomethyl ester group | Reduced antimicrobial properties |

This compound stands out due to its specific combination of functional groups that impart distinct chemical and biological properties .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-25(2,3)32-24(31)27-21(23(29)30)11-14-8-9-19-17(10-14)22(28)18-12-15-6-4-5-7-16(15)13-20(18)26-19/h4-10,12-13,21H,11H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBIJRCHSMEHTG-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.